N-[3-({[4-(benzyloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide
Overview
Description
N-[3-({[4-(benzyloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring, a benzyloxy group, and a phenylcarbonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[4-(benzyloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxyphenylcarbonyl intermediate: This step involves the reaction of 4-benzyloxybenzoyl chloride with an amine to form the benzyloxyphenylcarbonyl intermediate.
Coupling with thiophene-2-carboxylic acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-({[4-(benzyloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Thiophene-2-carboxamide derivatives with oxidized thiophene rings.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with various functional groups replacing the benzyloxy group.
Scientific Research Applications
N-[3-({[4-(benzyloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-({[4-(benzyloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoyl)phenylalanine: Similar structure with a phenylalanine moiety.
N’-((E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-chlorobenzenesulfonohydrazide: Contains a benzyloxyphenyl group and a pyrazole ring.
Uniqueness
N-[3-({[4-(benzyloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a benzyloxyphenylcarbonyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-[(4-phenylmethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24(19-11-13-22(14-12-19)30-17-18-6-2-1-3-7-18)26-20-8-4-9-21(16-20)27-25(29)23-10-5-15-31-23/h1-16H,17H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUABAWKJHOOGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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